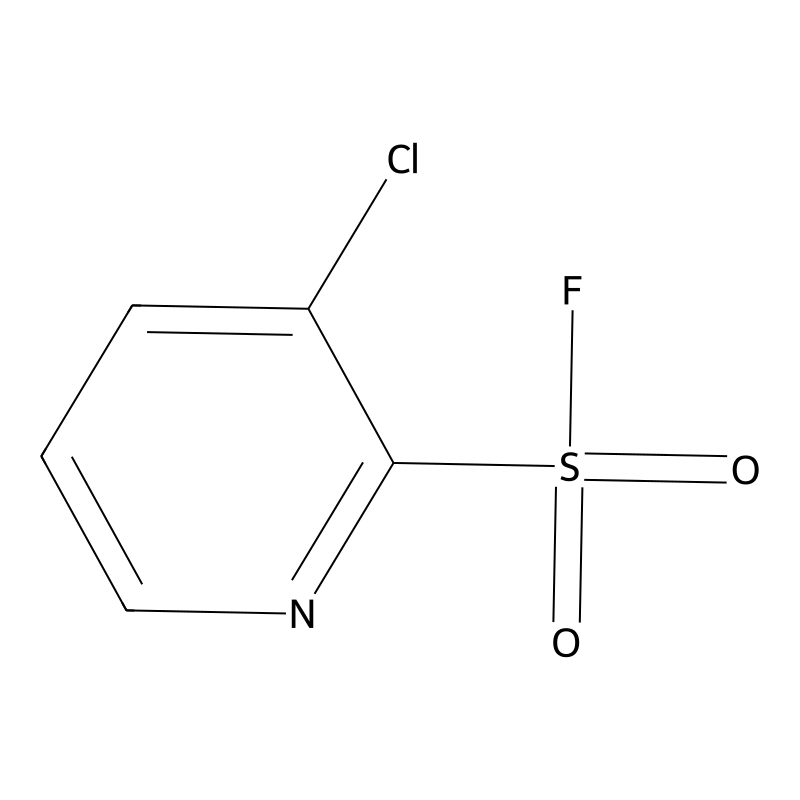

3-Chloropyridine-2-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Chloropyridine-2-sulfonyl fluoride (CAS 2243516-57-4) is a bifunctional heteroaryl building block that integrates a SuFEx-active sulfonyl fluoride group with an SNAr- and cross-coupling-reactive 3-chloro substituent. Unlike traditional sulfonyl chlorides, which suffer from rapid hydrolysis and poor chemoselectivity, this sulfonyl fluoride exhibits high thermodynamic stability, allowing it to survive complex multistep synthetic sequences, including transition-metal-catalyzed couplings and elevated-temperature SNAr reactions [1]. It is primarily procured for the synthesis of complex sulfonamides, advanced pharmaceutical intermediates, and ultralarge compound libraries where orthogonal reactivity at the 2- and 3-positions of the pyridine ring is an absolute requirement for downstream diversification.

Attempting to substitute 3-chloropyridine-2-sulfonyl fluoride with its sulfonyl chloride analog (3-chloropyridine-2-sulfonyl chloride) leads to catastrophic yield losses during multistep library synthesis due to the chloride's susceptibility to premature hydrolysis and indiscriminant reactivity with nucleophiles [1]. Similarly, substituting with unsubstituted pyridine-2-sulfonyl fluoride (PyFluor) eliminates the critical C3-electrophilic handle, preventing downstream structural diversification via SNAr or Suzuki-Miyaura cross-coupling. The specific spatial arrangement of the 3-chloro and 2-sulfonyl fluoride groups is non-interchangeable for applications requiring ortho-functionalized pyridine sulfonamides, meaning buyers must procure this exact bifunctional scaffold to ensure chemoselective sequential functionalization.

Chemoselective Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride

In parallel library synthesis and chemoselective amination, halo(het)arene sulfonyl fluorides demonstrate vastly superior stability compared to their sulfonyl chloride counterparts. While sulfonyl chlorides undergo rapid, non-selective reactions or hydrolysis at room temperature, the sulfonyl fluoride group remains intact during initial SNAr or cross-coupling transformations at the halogenated site. Studies on related halo-heteroaryl sulfonyl halides show that sulfonyl fluorides can achieve near-quantitative survival during initial functionalization steps, whereas sulfonyl chlorides typically yield complex mixtures or complete degradation under identical conditions[1].

| Evidence Dimension | Functional group survival during orthogonal SNAr/coupling |

| Target Compound Data | >90-95% retention of the -SO2F group |

| Comparator Or Baseline | 3-Chloropyridine-2-sulfonyl chloride (<10% retention / rapid hydrolysis) |

| Quantified Difference | >80% improvement in chemoselective survival |

| Conditions | Sequential amination or cross-coupling conditions (e.g., controlled temperature, basic media) |

Procuring the fluoride form is mandatory for multistep synthesis where the sulfonyl group must survive initial modifications at the pyridine core.

Orthogonal Reactivity Enablement via the 3-Chloro Substituent

The presence of the 3-chloro substituent on the pyridine-2-sulfonyl fluoride core provides a critical secondary electrophilic site that is absent in the baseline pyridine-2-sulfonyl fluoride (PyFluor). Literature on halopyridine sulfonyl fluorides demonstrates that the halogen can be selectively engaged in SNAr with amines or transition-metal-catalyzed cross-couplings while the -SO2F group is preserved [1]. This orthogonal reactivity allows for the generation of densely functionalized 2,3-disubstituted pyridines, expanding the accessible chemical space for drug discovery by enabling sequential, two-step functionalization protocols that are impossible with unsubstituted PyFluor.

| Evidence Dimension | Capacity for sequential orthogonal functionalization |

| Target Compound Data | Enables 2-step orthogonal functionalization (SNAr/Coupling then SuFEx) |

| Comparator Or Baseline | Pyridine-2-sulfonyl fluoride (PyFluor) (0 capacity for C3-functionalization) |

| Quantified Difference | Binary enablement of C3-diversification |

| Conditions | Standard SNAr or transition-metal cross-coupling conditions followed by SuFEx |

Buyers targeting ortho-functionalized pyridine sulfonamides must select the 3-chloro derivative to access the required bifunctional reactivity.

Enhanced Shelf-Life and Handling Robustness

From a processability and procurement standpoint, heteroaryl sulfonyl fluorides offer dramatic improvements in shelf-life and handling compared to sulfonyl chlorides. 3-Chloropyridine-2-sulfonyl fluoride can be stored for extended periods at 2-8°C without significant degradation, whereas the corresponding sulfonyl chloride is highly moisture-sensitive and degrades rapidly upon exposure to ambient humidity [1]. This thermodynamic stability reduces waste, ensures reproducible batch-to-batch SuFEx reactivity, and eliminates the need for specialized anhydrous storage and handling protocols required for the chloride analog.

| Evidence Dimension | Hydrolytic stability and shelf-life |

| Target Compound Data | Stable for months at 2-8°C; resistant to ambient humidity |

| Comparator Or Baseline | 3-Chloropyridine-2-sulfonyl chloride (Rapid degradation upon moisture exposure) |

| Quantified Difference | Orders of magnitude increase in hydrolytic half-life |

| Conditions | Standard laboratory storage and ambient handling |

Procuring the sulfonyl fluoride significantly reduces reagent spoilage and ensures reproducible yields in scale-up campaigns.

Synthesis of Ultralarge Covalent Inhibitor Libraries

Due to its bifunctional nature and the high stability of the -SO2F group, 3-chloropyridine-2-sulfonyl fluoride is an ideal starting material for the parallel synthesis of ultralarge compound libraries. The 3-chloro position can be diversified via SNAr or cross-coupling, followed by SuFEx-mediated sulfonamide formation, allowing for the rapid generation of diverse, covalent-binding pyridine-2-sulfonamides for high-throughput screening [1].

Development of Ortho-Functionalized Pyridine Therapeutics

In medicinal chemistry programs targeting specific kinase or protease active sites, the precise spatial arrangement of substituents is critical. This compound serves as a precise precursor for 2,3-disubstituted pyridines, where the sulfonyl fluoride is converted to a sulfonamide and the 3-chloro group is replaced by an aryl or amine group, providing a rigid, predictably functionalized scaffold that cannot be accessed using unsubstituted PyFluor [2].

Late-Stage SuFEx Click Chemistry in Complex Molecule Synthesis

Because the sulfonyl fluoride group is inert to many transition-metal-catalyzed cross-coupling conditions, this reagent can be incorporated early in a synthetic sequence. The 3-chloro group can be coupled to a complex intermediate, carrying the unreacted -SO2F group through multiple subsequent steps until a late-stage SuFEx reaction is triggered to append a final functional group or bioconjugate [3].

References

- [1] Grygorenko, O., et al. 'SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design.' The Journal of Organic Chemistry, 2024, 89(4), 2555-2565.

- [2] Grygorenko, O., et al. 'Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.' Canadian Journal of Chemistry, 2022, 100(9), 654-663.

- [3] Sharpless, K. B., et al. 'Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.' Angewandte Chemie International Edition, 2014, 53(36), 9430-9448.